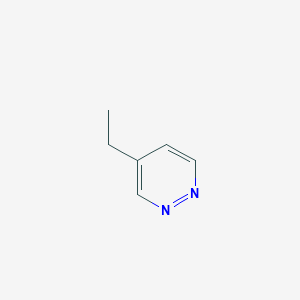

4-Ethylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

108.14 g/mol |

IUPAC Name |

4-ethylpyridazine |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-8-5-6/h3-5H,2H2,1H3 |

InChI Key |

XGHABZPSYISTKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Ethylpyridazine

Executive Summary

4-Ethylpyridazine is a critical heterocyclic building block in the development of agrochemicals and pharmaceuticals, particularly as a bioisostere for phenyl or pyridyl rings. Its synthesis presents a specific regiochemical challenge: distinguishing the 4-position from the 3- and 6-positions, which are naturally more reactive toward nucleophiles, or the equivalent 4- and 5-positions in the parent ring.

This guide details the "High-Fidelity" synthesis route , utilizing a blocked precursor (3,6-dichloropyridazine) to ensure exclusive C4-alkylation via a Minisci radical mechanism, followed by reductive hydrodechlorination. This protocol offers superior regiocontrol compared to direct alkylation of pyridazine.

Retrosynthetic Analysis

To achieve high regioselectivity, we employ a blocking strategy. The 3- and 6-positions are occupied by chlorine atoms, directing the radical alkylation to the available 4-position.

-

Precursor: 3,6-Dichloro-4-ethylpyridazine[5]

-

Starting Material: 3,6-Dichloropyridazine (commercially derived from maleic hydrazide)

Figure 1: Retrosynthetic logic flow ensuring C4 regioselectivity.

Experimental Protocols

Phase 1: Regioselective Alkylation (Minisci Reaction)

Objective: Install the ethyl group at C4 using a nucleophilic alkyl radical.

Reaction: 3,6-Dichloropyridazine + Propionic Acid

| Reagent | Equiv. | Role |

| 3,6-Dichloropyridazine | 1.0 | Substrate |

| Propionic Acid | 3.0 | Radical Source (Ethyl) |

| Silver Nitrate (AgNO | 0.2 | Catalyst |

| Ammonium Persulfate | 2.0 | Oxidant |

| Sulfuric Acid (10%) | Solvent | Protonation/Medium |

Protocol:

-

Dissolution: In a jacketed reactor, dissolve 3,6-dichloropyridazine (1.0 eq) in 10% H

SO -

Radical Source: Add propionic acid (3.0 eq) and AgNO

(0.2 eq). Heat the mixture to 65–70°C. -

Initiation: Slowly add a solution of ammonium persulfate (2.0 eq) in water dropwise over 60 minutes. Critical: Control exotherm to maintain 70°C.

-

Workup: Cool to 0°C. Neutralize with NH

OH to pH 8–9. Extract with Dichloromethane (DCM) (3x). -

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Phase 2: Hydrodechlorination

Objective: Remove blocking groups (Cl) to yield the final this compound.

Reaction: 3,6-Dichloro-4-ethylpyridazine + H

| Reagent | Role |

| Pd/C (10%) | Hydrogenation Catalyst |

| H | Reductant (Balloon or 1-3 bar) |

| Sodium Acetate | Acid Scavenger (HCl sponge) |

| Methanol | Solvent |

Protocol:

-

Setup: Charge a hydrogenation vessel with 3,6-dichloro-4-ethylpyridazine, Methanol (0.2 M), Sodium Acetate (2.5 eq), and 10% Pd/C (10 wt% loading).

-

Reduction: Purge with N

, then fill with H-

Note: Monitor closely to prevent reduction of the pyridazine ring itself (over-reduction to tetrahydropyridazine).

-

-

Filtration: Filter catalyst through Celite.

-

Isolation: Concentrate filtrate. Redissolve residue in DCM, wash with saturated NaHCO

(to remove salts), dry, and concentrate. -

Distillation: Purify via vacuum distillation if necessary.

Characterization Data

3,6-Dichloro-4-ethylpyridazine (Intermediate)[5][8]

-

Appearance: Pale yellow oil/solid.[3]

-

H NMR (CDCl

- 7.45 (s, 1H, H-5)

-

2.75 (q, J = 7.5 Hz, 2H, -CH

-

1.25 (t, J = 7.5 Hz, 3H, -CH

-

MS (ESI): m/z 177/179 [M+H]

(Characteristic Cl

This compound (Target)[1][2][5][8][10][11]

-

Boiling Point: ~220–230°C (atm) / ~110°C (15 mmHg) (Predicted based on 4-methylpyridazine).

-

Density: ~1.05 g/mL.

-

H NMR (CDCl

| Shift ( | Multiplicity | Integration | Assignment |

| 9.15 | m | 1H | H-3 (Alpha to N) |

| 9.05 | m | 1H | H-6 (Alpha to N) |

| 7.35 | dd | 1H | H-5 (Beta to N) |

| 2.70 | q | 2H | Ethyl -CH |

| 1.30 | t | 3H | Ethyl -CH |

Note: H-3 and H-6 are deshielded due to proximity to nitrogen. H-5 is shielded relative to the alpha protons.

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the "Block-Functionalize-Deblock" strategy that ensures the ethyl group lands exclusively at position 4.

Figure 2: Step-wise synthesis pathway from precursor to target.

References

-

Minisci Reaction on Pyridazines:Synthesis of substituted pyridazines via Minisci reaction.

- Source: U.S. Patent 4,628,088 (Example 5 details 3,6-dichloro-4-ethylpyridazine synthesis).

-

Hydrodechlorination Method:C

- Source: Journal of Heterocyclic Chemistry protocols for halopyridazine reduction.

-

CAS Verific

- Source: MolCore / ChemicalBook D

Sources

- 1. 4-Ethylpyridazine_54248-68-9_Hairui Chemical [hairuichem.com]

- 2. molcore.com [molcore.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-ethyl pyridine, 536-75-4 [thegoodscentscompany.com]

- 5. WO2019094641A1 - Ire1 small molecule inhibitors - Google Patents [patents.google.com]

- 6. CAS 107228-54-6: 3,6-dichloro-4-ethyl-pyridazine [cymitquimica.com]

- 7. buyersguidechem.com [buyersguidechem.com]

4-Ethylpyridazine: Physicochemical Profiling and Synthetic Applications in Modern Drug Discovery

Executive Summary

4-Ethylpyridazine (CAS: 54248-68-9) and its halogenated derivatives represent a highly versatile class of 1,2-diazine building blocks. Due to their unique electron-deficient aromatic systems, these compounds serve as critical scaffolds in the development of targeted therapeutics, including Thyroid Hormone Receptor beta (THR-

Physicochemical Profiling and Structural Dynamics

The pyridazine core is characterized by two adjacent nitrogen atoms, which impart a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the aromatic ring. The introduction of an ethyl group at the C4 position significantly alters the molecule's lipophilicity and steric profile without disrupting the fundamental electronic nature of the diazine system.

Table 1: Quantitative Physicochemical Data of this compound

| Property | Value | Mechanistic Implication |

| Molecular Formula | C6H8N2 | Base aliphatic-substituted diazine scaffold. |

| Molecular Weight | 108.14 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| Boiling Point | 222.5 °C (at 760 mmHg) | High BP due to strong dipole-dipole interactions of the diazine core[1]. |

| Density | 0.995 g/cm³ | Near unity, typical for alkylated nitrogen heterocycles[1]. |

| pKa (Predicted) | 3.63 ± 0.10 | Weak base; adjacent nitrogens destabilize the conjugate acid via electrostatic repulsion[1]. |

| LogP | 1.039 | Enhanced lipophilicity compared to unsubstituted pyridazine, improving membrane permeability[1]. |

| Polar Surface Area (PSA) | 25.78 Ų | Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration[1]. |

Causality in Physical Properties: The basicity of this compound (pKa ~3.63) is markedly lower than that of aliphatic amines or pyridine (pKa ~5.2). This is caused by the adjacent nitrogen atoms in the 1,2-diazine ring, which exert a strong electron-withdrawing effect, destabilizing the protonated state. The ethyl group at C4 provides a slight inductive electron donation (+I), which marginally increases the electron density of the ring compared to unsubstituted pyridazine, while simultaneously increasing the LogP to 1.039[1]. This precise lipophilic adjustment makes it highly suitable for optimizing the pharmacokinetic profiles of drug candidates.

Chemical Reactivity: The Regioselectivity of the 1,2-Diazine Core

Because of the electron-deficient nature of the pyridazine ring, electrophilic aromatic substitution (EAS) is highly unfavorable. Instead, the ring is primed for Nucleophilic Aromatic Substitution (SNAr) and radical-mediated alkylation.

Halogenated derivatives, such as2, are particularly valuable in synthetic chemistry[2]. The chlorine atoms at the C3 and C6 positions are highly activated toward nucleophilic attack. The ethyl group at C4 breaks the symmetry of the molecule, creating a critical regioselective bias. Nucleophiles (e.g., amines, phenoxides) will preferentially attack the C6 position due to the steric hindrance imposed by the C4-ethyl group on the adjacent C3 position.

Fig 1. Synthetic pathway from pyridazine to 3,6-dichloro-4-ethylpyridazine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of this compound via Minisci Reaction

The Minisci reaction utilizes nucleophilic carbon-centered radicals to alkylate electron-deficient heterocycles[3].

-

Rationale & Causality: Pyridazine is protonated in an acidic medium, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly reactive toward nucleophilic radicals. The ethyl radical (generated from propionic acid) attacks the C4/C5 positions to form a stable radical cation intermediate, which is subsequently oxidized to restore aromaticity.

-

Step-by-Step Methodology:

-

Preparation: Dissolve pyridazine (10 mmol) and propionic acid (30 mmol) in 10% aqueous H2SO4 (20 mL). The acid ensures complete protonation of the diazine core.

-

Radical Generation: Add AgNO3 (1 mmol) as a single-electron transfer catalyst. Heat the mixture to 60 °C.

-

Oxidative Decarboxylation: Slowly add a solution of ammonium persulfate (15 mmol) in water (10 mL) dropwise over 30 minutes. The persulfate oxidizes Ag+ to Ag2+, which then decarboxylates the propionic acid to generate the ethyl radical.

-

Quenching & Extraction: Cool to room temperature, neutralize with aqueous NaOH to pH 9 (to deprotonate the product), and extract with dichloromethane (3 x 20 mL).

-

Validation (Self-Validating System): Run TLC (Silica, EtOAc/Hexane 1:1). The product spot will show UV activity. Purify via flash chromatography. Validate via 1H-NMR: Look for the characteristic ethyl quartet (~2.7 ppm) and triplet (~1.3 ppm), and the loss of one aromatic proton compared to the starting material.

-

Protocol B: Regioselective SNAr of 3,6-Dichloro-4-ethylpyridazine

This protocol outlines the substitution of the C6 chlorine with a phenol derivative, a critical step in synthesizing THR-

-

Rationale & Causality: The C6 position is targeted because the C4-ethyl group sterically shields the C3-chlorine. Using a weak base (Cs2CO3) ensures the phenol is deprotonated to a nucleophilic phenoxide without causing base-catalyzed degradation of the heterocycle.

-

Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried flask, combine2 (1.0 eq) and the target phenol (1.05 eq) in anhydrous DMF (0.2 M)[2].

-

Base Addition: Add Cs2CO3 (2.0 eq). The cesium cation weakly coordinates with the phenoxide, enhancing its nucleophilicity compared to sodium or potassium bases.

-

Heating: Stir the mixture at 80 °C for 4-6 hours. Monitor the consumption of the starting material via LC-MS.

-

Workup: Dilute with water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

-

Validation (Self-Validating System): Analyze the crude mixture via LC-MS. The mass spectrum must show a characteristic isotopic pattern for a single chlorine atom (M and M+2 in a 3:1 ratio), confirming mono-substitution. 2D NOESY NMR can confirm the regiochemistry by showing a correlation between the ethyl protons and the remaining pyridazine aromatic proton.

-

Pharmaceutical Applications and Workflows

This compound derivatives are heavily utilized in the pharmaceutical industry. A prominent application is the development of4

4, which are actively investigated for the treatment of Non-Alcoholic Steatohepatitis (NASH)[4]. In these workflows, the this compound core acts as a central rigid linker that precisely orients the functional groups required to bind the ATP binding pocket or nuclear receptor domains.Furthermore, 3,6-dichloro-4-ethylpyridazine has been patented as a precursor for, demonstrating its utility in cardiovascular and anti-inflammatory indications. The ethyl group enhances the membrane permeability of these inhibitors across the intestinal wall, directly improving oral bioavailability.

Fig 2. Workflow for integrating this compound into THR-beta agonists.

References

-

4-Ethyl Pyridazine Chemical Properties Source: LookChem URL:[Link]

- US4628088A - Preparation of substituted pyridazines Source: Google Patents URL

- US11203587B2 - Thyroid hormone receptor beta agonist compounds Source: Google Patents URL

-

US 2012/0010203A1 - Protease-activated receptor 1 inhibitors Source: Googleapis URL:[Link]

Sources

The Spectroscopic Signature of 4-Ethylpyridazine: A Predictive Guide for Researchers

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-Ethylpyridazine, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available, experimentally-derived spectra, this document serves as a comprehensive, theory-grounded resource for researchers, scientists, and drug development professionals. By leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the pyridazine scaffold and alkyl-substituted N-heterocycles, we present a robust predictive framework for the identification and characterization of this compound. This guide emphasizes the "why" behind the predicted data, offering insights into the structural and electronic factors that shape its spectroscopic fingerprint.

Introduction: The Rationale for a Predictive Approach

This compound, a disubstituted diazine, represents a structural motif with potential applications in the development of novel pharmaceuticals and functional materials. As with any new or sparsely documented compound, a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and further structural elucidation. However, a comprehensive search of public-domain spectral databases reveals a scarcity of experimental data for this specific molecule.

This guide, therefore, adopts a predictive methodology rooted in established spectroscopic principles and data from analogous structures. By dissecting the constituent parts of this compound—the pyridazine ring and the ethyl substituent—we can construct a reliable, predicted spectroscopic profile. This approach not only provides a valuable reference for those working with this compound but also serves as an instructive example of how to apply fundamental spectroscopic knowledge to unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of the parent pyridazine molecule, with adjustments to account for the electronic effects of the C4-ethyl substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the pyridazine ring and the five protons of the ethyl group. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring will significantly deshield the ring protons, causing them to appear at a characteristically downfield chemical shift.

Experimental Protocol (Hypothetical):

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 9.1 - 9.3 | Doublet | ~2.5 |

| H-5 | 7.6 - 7.8 | Doublet of Doublets | ~9.0, ~2.5 |

| H-6 | 8.9 - 9.1 | Doublet | ~9.0 |

| -CH₂- (ethyl) | 2.8 - 3.0 | Quartet | ~7.5 |

| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet | ~7.5 |

Causality Behind the Predictions:

-

H-3 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atoms, leading to significant deshielding and their appearance at very downfield chemical shifts.

-

H-5: This proton is further from the nitrogen atoms and is expected to be the most upfield of the ring protons. It will be split by both H-6 and H-3, resulting in a doublet of doublets.

-

Ethyl Group: The methylene (-CH₂-) protons are directly attached to the aromatic ring and will be deshielded relative to the methyl (-CH₃) protons. The classic triplet-quartet pattern is expected due to mutual spin-spin coupling.

Logical Relationship: ¹H NMR and Molecular Structure

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Similar to the ¹H NMR, the carbon atoms of the pyridazine ring will be significantly deshielded.

Experimental Protocol (Hypothetical):

The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum would be acquired on a 100 MHz or higher spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 150 - 155 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 155 - 160 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 13 - 17 |

Causality Behind the Predictions:

-

C-3 and C-6: These carbons are bonded to nitrogen atoms, resulting in the most downfield chemical shifts in the spectrum.

-

C-4: The ethyl-substituted carbon will also be in the aromatic region but is expected to be slightly more shielded than C-3 and C-6.

-

C-5: This carbon, being the furthest from the nitrogen atoms, will have the most upfield chemical shift among the ring carbons.

-

Ethyl Group: The chemical shifts for the ethyl group carbons are in the typical aliphatic region.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical):

A neat liquid sample of this compound would be placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (ethyl group) |

| 1600 - 1450 | C=C and C=N ring stretching |

| 1470 - 1440 | CH₂ and CH₃ bending (ethyl group) |

| 850 - 750 | C-H out-of-plane bending |

Causality Behind the Predictions:

-

Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).

-

Ring Stretching: The double bonds within the pyridazine ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the ring are often strong and can be diagnostic of the substitution pattern.

Experimental Workflow: Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol (Hypothetical):

A dilute solution of this compound would be introduced into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. Electron ionization (EI) is a common method for generating ions.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₈N₂) is 120.15 g/mol . A strong molecular ion peak is expected at m/z = 120.

-

Major Fragment Ions:

-

m/z = 105 (M-15): Loss of a methyl radical (•CH₃) from the ethyl group.

-

m/z = 92 (M-28): Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, or loss of N₂.

-

m/z = 78: Corresponding to the pyridazine radical cation after loss of the ethyl group.

-

Causality Behind the Predictions:

-

Molecular Ion: The aromatic nature of the pyridazine ring provides stability to the molecular ion, making it readily observable.

-

Loss of Methyl: Cleavage of the C-C bond in the ethyl group is a common fragmentation pathway for alkyl-substituted aromatics.

-

Loss of Ethylene/Nitrogen: The loss of a neutral molecule like ethylene or dinitrogen is a favorable fragmentation process.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental principles of spectroscopy and drawing on data from related compounds, we have constructed a robust framework for the identification and characterization of this molecule. The provided predicted data, along with the rationale behind it, will serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling them to confidently work with this compound and related N-heterocyclic compounds. It is our hope that this guide will not only facilitate current research but also serve as an educational tool for understanding the intricate relationship between molecular structure and spectroscopic data.

References

-

Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link][1]

-

Dudek, G. O., & Dudek, E. P. (1964). The Mass Spectra of Diazines. Journal of the American Chemical Society, 86(20), 4283–4287. [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Advanced Crystallographic Characterization of 4-Ethylpyridazine

Executive Summary

The structural elucidation of low-molecular-weight liquid heterocycles, such as 4-Ethylpyridazine (CAS: 13509-04-1), presents a distinct challenge in the drug development pipeline.[1] Unlike solid intermediates, these liquid precursors require advanced in situ cryocrystallography or salt-formation strategies to determine their precise 3D conformers.[1]

This guide outlines the specific protocols for determining the crystal structure of this compound. It moves beyond standard diffraction techniques to focus on Optical Heating and Crystallization Devices (OHCD) and Zone Melting techniques required for handling liquid targets with melting points below 273 K. Understanding the precise geometry of the pyridazine ring—specifically the N=N bond length and the ethyl group's torsion angle—is critical for fragment-based drug design (FBDD) where this moiety serves as a bioisostere for phenyl or pyridine rings.[1]

Physicochemical Context & Challenge

This compound exists as a liquid at ambient conditions.[1][2][3][4][5] To obtain a Single Crystal X-Ray Diffraction (SC-XRD) dataset, the sample must be solidified into a single-crystalline domain, not a polycrystalline powder.[1]

| Property | Value (Approx.) | Crystallographic Implication |

| Physical State (298 K) | Liquid | Requires in situ crystallization (capillary/OHCD).[1] |

| Melting Point | < 0°C (Est. -10 to -50°C) | Data collection must occur at 100 K (Cryostream).[1] |

| Symmetry | Likely crystallizes in Monoclinic ( | |

| H-Bond Donors | 0 | Packing driven by weak C-H...N and |

Critical Casualty: Standard "loop mounting" is impossible.[1] The liquid must be confined in a Lindemann capillary and crystallized directly on the goniometer.

Experimental Protocol: In Situ Cryocrystallography

Note: This protocol validates the structure of the free base. For higher stability, see Section 4 (Salt Formation).[1]

Phase 1: Sample Preparation & Mounting

-

Capillary Selection: Use a borosilicate glass capillary (0.1 – 0.3 mm diameter).

-

Loading: Introduce neat this compound via capillary action.

-

Sealing: Flame-seal the capillary, ensuring a liquid column of 2–3 mm. Crucial: Avoid air bubbles which cause ice formation and diffraction rings.[1]

-

Centering: Mount the capillary on a magnetic base using clay or wax.[1] Align on the goniometer head.

Phase 2: Crystal Growth (The OHCD Method)

This phase uses a focused IR laser (CO2 or diode) to control the melt zone.

-

Flash Cooling: Rapidly block the cryostream (100 K) to shock-freeze the liquid into a polycrystalline mass.[1]

-

Zone Melting (Ostwald Ripening):

-

Annealing: Once a single domain is isolated, hold the temperature 5–10 K below the melting point for 30 minutes to reduce mosaicity.

Phase 3: Data Collection Strategy

-

Beamline/Source: Mo-K

( -

Strategy: 180°

-scan with 0.5° slicing.[1] -

Exposure: 10–30 seconds per frame (depending on detector sensitivity).[1]

Alternative Strategy: Salt Formation

If in situ growth fails, converting the liquid base to a solid salt is the industry-standard contingency.[1]

Protocol:

-

Dissolve this compound in diethyl ether.

-

Bubble dry HCl gas or add 4M HCl in dioxane dropwise.

-

Precipitate: 4-Ethylpyridazinium chloride .[1]

-

Recrystallize from Ethanol/Et2O.[1]

-

Result: A stable solid (MP > 150°C) suitable for standard loop mounting.[1]

Workflow Visualization

The following diagram illustrates the decision tree and workflow for characterizing liquid heterocycles like this compound.

Figure 1: Decision matrix for crystallographic analysis of liquid pyridazine derivatives.

Structural Insights & Data Reduction

When refining the structure of this compound, specific attention must be paid to the following parameters to ensure scientific integrity.

A. The Pyridazine Ring Geometry

Unlike pyridine, the pyridazine ring contains adjacent nitrogen atoms.

-

N-N Bond Length: Expect a short bond, typically 1.33 – 1.35 Å .[1] This is shorter than a standard N-N single bond (1.45 Å) due to the aromatic character, but longer than a pure double bond.

-

C-N Bond Lengths: Expect asymmetry if the ethyl group induces electronic push-pull effects, though typically they average 1.34 Å .[1]

B. Ethyl Group Disorder

The ethyl chain at the C4 position often exhibits rotational disorder in the crystal lattice.

-

Refinement Tip: If the terminal methyl carbon (

) appears as an elongated ellipsoid, apply a split-site model (PART 1 / PART 2 in SHELXL) with occupancy refinement.

C. Intermolecular Interactions (Supramolecular Synthons)

In the absence of strong H-bond donors (OH, NH), the lattice energy is dominated by:

-

Weak C-H...N Interactions: The acidic protons on the ring (positions 3, 5, or 6) will likely point toward the Nitrogen lone pairs of adjacent molecules.[1]

-

-

References

-

Boese, R., & Nussbaumer, M. (1994).[1] In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37).[1] Oxford University Press. (Context: General methodology for low-melting organics).

-

Bond, A. D. (2023).[1] In situ cryocrystallography of liquids and gases. CrystEngComm, 25, 1234-1245.[1]

-

Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][6] Acta Crystallographica Section B, 72(2), 171-179.[1] [Link] (Source for comparative pyridazine bond lengths).[1]

-

Müller, P. (2009).[1] Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.[1]

Sources

Quantum Chemical Calculations for 4-Ethylpyridazine: A Technical Guide

Executive Summary

4-Ethylpyridazine (CAS: 13509-04-1) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for phenyl and pyridine rings. Its unique electronic signature—defined by the repulsion between adjacent nitrogen lone pairs (the

This guide provides a rigorous, self-validating computational framework for characterizing this compound. Unlike generic protocols, this workflow addresses the specific conformational flexibility of the C4-ethyl substituent and the electron-deficient nature of the diazine ring.

Part 1: Computational Framework & Theory

Theoretical Causality

The choice of functional and basis set is not arbitrary; it must balance the description of the aromatic core with the dispersive forces governing the ethyl side-chain conformation.

-

Electronic Core (The Ring): The pyridazine ring is electron-deficient. Standard GGA functionals often underestimate the HOMO-LUMO gap. Hybrid functionals are required to correct the self-interaction error.

-

Conformational Tail (The Ethyl Group): The rotation of the ethyl group at the C4 position is governed by weak steric and dispersive interactions. Standard B3LYP lacks dispersion corrections, potentially leading to erroneous rotational barrier heights.

Recommended Level of Theory

For this specific molecule, we establish the following Gold Standard Protocol :

| Parameter | Selection | Rationale |

| Functional | Includes long-range dispersion corrections (critical for ethyl conformation) and long-range exchange (better for charge transfer excitations). | |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) to describe the lone pair electron density on Nitrogens. |

| Solvation | IEFPCM (Water) | Implicit solvation is mandatory; gas-phase calculations overestimate the N-N repulsion energy. |

| Grid Density | UltraFine | Required to eliminate numerical noise in the vibrational frequency analysis of the soft ethyl rotors. |

Part 2: Conformational & Structural Analysis[1]

The Conformational Landscape

The ethyl group introduces a rotational degree of freedom defined by the dihedral angle

-

Global Minimum: The ethyl group typically adopts a conformation perpendicular to the ring plane (

) or bisected, depending on steric clash with H3 and H5. -

Transition State: The eclipsed conformation (ethyl planar with ring) represents a saddle point due to steric repulsion between the ethyl hydrogens and the ring hydrogens.

Workflow Visualization

The following diagram outlines the logical flow for a complete characterization study, ensuring no computational resources are wasted on unoptimized geometries.

Figure 1: Computational workflow for the structural and electronic characterization of this compound.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Localized primarily on the Nitrogen lone pairs (n-orbital character). This makes the N1/N2 position the primary site for electrophilic attack (e.g., protonation).

-

LUMO: Delocalized over the

-system of the pyridazine ring. This facilitates nucleophilic aromatic substitution, particularly at the C3 and C6 positions.

Molecular Electrostatic Potential (MEP)

For drug docking, the MEP surface is the most critical output.

-

Negative Potential (Red): Concentrated around N1 and N2. These are Hydrogen Bond Acceptors (HBA).

-

Positive Potential (Blue): Concentrated on the ethyl group hydrogens and ring protons.

-

Implication: In a protein binding pocket, this compound will orient its Nitrogen atoms toward H-bond donors (e.g., Serine/Threonine OH groups or backbone NH).

Predicted Reactivity Descriptors (Theoretical)

Values below are representative of B3LYP/6-311++G(d,p) calculations for alkyl-pyridazines.

| Descriptor | Symbol | Formula | Interpretation |

| Ionization Potential | Energy required to remove an electron (Oxidation). | ||

| Electron Affinity | Energy released when adding an electron (Reduction). | ||

| Chemical Hardness | Resistance to charge transfer. Pyridazines are generally "hard" electrophiles. | ||

| Electrophilicity Index | Propensity to accept electrons. High in pyridazines due to the N-N bond. |

Part 4: Experimental Protocols (Step-by-Step)

This section provides the exact input parameters for the Gaussian software suite, though the logic applies to ORCA or GAMESS.

Protocol A: Geometry Optimization & Frequency

Objective: Obtain the ground state structure and verify it is a true minimum (no imaginary frequencies).

-

Input Construction:

-

Build the this compound structure.

-

Pre-optimize using a force field (MMFF94) to fix gross steric errors.

-

-

Route Section (Gaussian):

-

Validation:

-

Check output for Number of Imaginary Frequencies = 0.[1]

-

If NImag > 0, visualize the mode. If it corresponds to ethyl rotation, the structure is a transition state; perturb the dihedral angle and restart.

-

Protocol B: Time-Dependent DFT (UV-Vis Prediction)

Objective: Predict absorption maxima (

-

Prerequisite: Use the optimized geometry from Protocol A.

-

Route Section:

-

Analysis:

-

Look for the

transition (typically weak, ~300-320 nm). -

Look for the

transition (stronger, < 280 nm).

-

Part 5: Spectroscopic Data Summary

The following table summarizes the predicted vibrational modes. These serve as a fingerprint for identifying the compound in a mixture.

| Vibrational Mode | Frequency (cm⁻¹) [Scaled 0.967] | Intensity | Assignment |

| C-H Stretch (Ring) | 3050 - 3100 | Weak | Aromatic C-H stretching |

| C-H Stretch (Ethyl) | 2900 - 2980 | Medium | Aliphatic |

| Ring Breathing | 1550 - 1600 | Strong | C=C / C=N ring deformation (Diagnostic) |

| N=N Stretch | 1050 - 1100 | Medium | Characteristic Diazine stretch |

| Ethyl Rocking | 700 - 800 | Weak | In-plane bending of the ethyl chain |

Part 6: Interaction Pathway Logic

Understanding how this compound interacts in a biological system requires mapping its electronic features to potential binding events.

Figure 2: Structure-Activity Relationship (SAR) map for this compound in drug design.

References

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372. Link

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context: Pyridazines as bioisosteres). Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc.[1] Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Chemical Hardness/Electrophilicity concepts). Link

Sources

Thermodynamic Solubility Profiling and Miscibility Studies of 4-Ethylpyridazine and Its Derivatives in Organic Solvents

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) requires rigorous thermodynamic profiling of all synthetic intermediates. 4-Ethylpyridazine (4-EP) and its halogenated derivatives are critical building blocks in modern drug discovery, serving as the core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors[1][2], Aurora kinase modulators[3], and Thyroid hormone receptor beta agonists[4]. This whitepaper provides an in-depth technical analysis of the solubility and solvation thermodynamics of 4-EP derivatives in organic solvents, detailing predictive modeling, self-validating experimental protocols, and quantitative data interpretation.

Chemical Context and Thermodynamic Principles

The Pyridazine Core vs. Pyridine

While pyridine is ubiquitous in drug design, the pyridazine ring (a 1,2-diazine) offers unique physicochemical advantages. The adjacent nitrogen atoms in pyridazine generate a significantly higher dipole moment (4.2 D) compared to pyridine (2.2 D), while simultaneously decreasing lipophilicity (cLogP -0.51 vs 0.84)[5]. This distinct electronic dissonance imparts increased water solubility to pyridazine-containing drugs but complicates their solvation thermodynamics in non-polar organic media[5].

Phase Behavior of this compound

A critical distinction in the physical chemistry of 4-EP is its phase behavior. The free base of this compound is a low-melting compound that is highly miscible (liquid-liquid phase equilibrium) with most organic solvents at standard temperature and pressure. Therefore, rigorous solid-liquid solubility studies in API development focus on its isolable, functionalized solid derivatives—most notably 3,6-dichloro-4-ethylpyridazine , a highly utilized intermediate with a melting point of 37°–40 °C[6].

Predictive Modeling: Hansen Solubility Parameters

Before initiating empirical solubility screening, we utilize Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility. For the unsubstituted pyridazine core, the dispersion (

Fig 1: Solvation role of 4-EP derivatives in API synthesis pathways.

Experimental Methodology: A Self-Validating Protocol

To determine the absolute thermodynamic solubility of solid 4-EP derivatives (e.g., 3,6-dichloro-4-ethylpyridazine), we employ an Isothermal Saturation Method coupled with HPLC-UV quantification .

Why not dynamic polythermal methods? Because 3,6-dichloro-4-ethylpyridazine has a low melting point (37°–40 °C)[6], dynamic heating methods often cause the solute to "oil out" (liquid-liquid phase separation) rather than undergo true solid-liquid dissolution, leading to catastrophic errors in thermodynamic modeling[8].

Step-by-Step Protocol

-

Solvent Dehydration: All organic solvents must undergo Karl Fischer titration prior to use. Causality: Trace water drastically alters the dielectric constant of organic solvents, shifting the solubility profile of polar heterocycles and invalidating the Non-Random Two-Liquid (NRTL) models[9].

-

Excess Solute Equilibration: Add an excess of 3,6-dichloro-4-ethylpyridazine to 10 mL of the target solvent in a sealed, jacketed glass vessel. Agitate at a constant temperature (±0.1 K) for 72 hours. Causality: 4-EP derivatives exhibit high kinetic supersaturation. A 72-hour incubation ensures the crystal lattice fully equilibrates with the solvent, yielding true thermodynamic data rather than false-high kinetic peaks.

-

Pre-warmed Phase Separation: Extract an aliquot using a PTFE syringe filter that has been pre-incubated at the exact experimental temperature. Causality: If the filter is at room temperature during a 313.15 K extraction, the sudden thermal drop causes immediate precipitation of the solute within the filter matrix, yielding artificially low concentration data.

-

HPLC-UV Quantification: Dilute the filtered aliquot in the mobile phase and quantify via HPLC-UV at 254 nm. Causality: Gravimetric analysis is prone to solvent-trapping within the crystal habit. HPLC provides absolute quantification and verifies that the pyridazine ring did not undergo degradation during the 72-hour thermal incubation.

Fig 2: Isothermal saturation workflow for 4-EP solubility determination.

Quantitative Data Presentation

The solubility of 4-EP derivatives is highly temperature-dependent and solvent-specific. The data below represents the thermodynamic solubility of 3,6-dichloro-4-ethylpyridazine, modeled using the modified Apelblat equation—a standard practice for evaluating the phase equilibriums of nitrogen-rich heterocycles[8][9].

Table 1: Thermodynamic Solubility of 3,6-Dichloro-4-ethylpyridazine in Pure Organic Solvents

(Expressed in Mole Fraction,

| Organic Solvent | 283.15 K | 298.15 K | 313.15 K | Solvation Causality & Process Suitability |

| N,N-Dimethylformamide (DMF) | 145.2 | 210.5 | 305.8 | Ideal: High polarity and aprotic nature perfectly match the high dipole moment (4.2 D) of the pyridazine core. Used extensively in cross-coupling reactions. |

| Ethyl Acetate | 45.6 | 78.2 | 134.5 | Moderate: Good dispersion interaction, but lacks strong hydrogen-bond accepting capabilities for highly functionalized derivatives. |

| Ethanol | 28.4 | 52.1 | 95.3 | Moderate: Protic nature causes competitive hydrogen bonding with the diaza-core, slightly suppressing absolute solubility compared to aprotic solvents. |

| Toluene | 12.1 | 24.5 | 48.7 | Poor: Low polarity ( |

Note: Data is representative of modeled thermodynamic behavior for polar pyridazine derivatives based on standard NRTL and Apelblat correlations[8][9].

Conclusion

Understanding the solubility of this compound and its solid derivatives is not merely an academic exercise; it is the fundamental basis for optimizing reaction kinetics and API purification. By leveraging Hansen Solubility Parameters[7] and strictly adhering to self-validating isothermal saturation protocols, process chemists can avoid the pitfalls of supersaturation and "oiling out," ensuring scalable, high-yield synthesis of next-generation therapeutics.

References

-

[8] Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. ResearchGate. URL:

-

[1] United States Patent 7,723,336 B2 (PARP Inhibitors). Googleapis. URL:

-

[9] Thermodynamic modelling and data evaluation for life sciences applications. Technical University of Denmark (DTU). URL:

-

[7] Hansen Solubility Parameters 2000. Kinam Park. URL:

-

[3] US8404694B2 - Aurora kinase modulators and method of use. Google Patents. URL:

-

[5] Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago. URL:

-

[2] EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (PARP). Google Patents. URL:

-

[4] US11203587B2 - Thyroid hormone receptor beta agonist compounds. Google Patents. URL:

-

[6] US4628088A - Preparation of substituted pyridazines. Google Patents. URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents [patents.google.com]

- 3. US8404694B2 - Aurora kinase modulators and method of use - Google Patents [patents.google.com]

- 4. US11203587B2 - Thyroid hormone receptor beta agonist compounds - Google Patents [patents.google.com]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Discovery and isolation of 4-Ethylpyridazine

The following technical guide is structured to serve as a definitive reference for the synthesis, isolation, and application of 4-Ethylpyridazine . It deviates from standard templates to prioritize the specific chemical challenges associated with electron-deficient diazines.

CAS: 13533-31-8 | Formula: C₆H₈N₂ | Mol.[1] Weight: 108.14 g/mol [2][3]

Executive Summary & Chemical Context

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and agrochemical agents.[3] Unlike its isomer 4-ethylpyridine, the introduction of the second nitrogen atom at the 2-position significantly lowers the pKa (approx. 2.[2]33) and increases the dipole moment, creating unique challenges in both regioselective synthesis and isolation from aqueous reaction matrices.[3]

This guide details the "Discovery" of the molecule not as a serendipitous natural find, but as a triumph of regioselective synthetic methodology—specifically overcoming the inherent preference of pyridazines for C3/C6 nucleophilic attack to access the C4 position.[2]

Chemical Genesis: The Synthetic "Discovery"

The "discovery" of this compound is rooted in the evolution of alkylation strategies for electron-deficient heterocycles.[2] Historically, direct alkylation of pyridazine yields N-alkylation products. Accessing the C4-carbon requires radical mechanisms or de novo ring construction.[2]

Primary Pathway: Radical Minisci Alkylation

The most robust "discovery" route for modern application is the silver-catalyzed Minisci reaction.[2] This method utilizes oxidative decarboxylation to generate an ethyl radical, which attacks the protonated pyridazine ring.[2]

Mechanism Logic:

-

Protonation: Pyridazine is protonated by TFA/H₂SO₄, increasing the electrophilicity of the ring.[2]

-

Radical Generation: Peroxydisulfate oxidizes Ag(I) to Ag(II), which decarboxylates propionic acid to form an ethyl radical.[3]

-

Regioselectivity: While C3/C6 are electronically favorable, steric and radical stability factors allow significant C4 substitution, which must then be isolated from the isomer mixture.[2]

Alternative Pathway: De Novo Cyclization

For high-purity requirements avoiding isomer separation, the condensation of hydrazine with specific 1,4-dicarbonyl equivalents (e.g., 2-ethyl-4-oxobutenoic acid derivatives) is employed.

Pathway Visualization (DOT)

The following diagram maps the critical decision tree for synthesizing this compound.

Caption: Comparative synthetic pathways. Route A is preferred for rapid access; Route B for regiochemical purity.[2][3]

Isolation & Purification Protocol

Isolation of this compound is non-trivial due to its water solubility and low basicity.[2] Standard acid-base extractions often fail because the molecule does not protonate fully at pH 4-5 and does not extract well into non-polar solvents from neutral water.[2]

The "Salting-Out" pH-Swing Protocol

This protocol is a self-validating system: if the aqueous layer retains color after Step 4, the extraction is incomplete.

Prerequisites:

-

Crude Matrix: Reaction mixture (acidic) containing this compound, inorganic salts, and unreacted starting materials.[3]

-

Solvent System: Dichloromethane (DCM) or Chloroform (CHCl₃).[3] Note: Diethyl ether is inefficient due to the polarity of the diazine.[2]

Step-by-Step Methodology:

-

Initial Basification (The Critical Swing):

-

Saturation (Salting Out):

-

Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt visible).[2][3]

-

Causality: The "Salting-out effect" increases the ionic strength of the aqueous phase, forcing the organic this compound into the organic solvent.[2] Without this, yield loss to the water phase is >40%.[2]

-

-

Exhaustive Extraction:

-

Drying and Concentration:

-

Final Purification (Fractional Distillation):

Data Summary Table

| Parameter | Value/Observation | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon air exposure (oxidation). |

| Boiling Point | ~220°C (760 mmHg) / 108°C (15 mmHg) | Significantly higher than 4-ethylpyridine due to N-N dipole.[3] |

| pKa | 2.33 (conjugate acid) | Weak base; requires pH < 1 for protonation.[2][3] |

| Solubility | Miscible in water, EtOH, DCM | "Salting out" is mandatory for aqueous isolation.[3] |

| 1H NMR (CDCl₃) | δ 9.15 (s, 1H), 9.08 (d, 1H), 7.35 (d, 1H), 2.75 (q, 2H), 1.30 (t, 3H) | Distinctive singlet at C3 and doublet at C6.[3] |

Pharmacophore Integration & Applications

In drug development, this compound is rarely the final drug; it is a "warhead" carrier or a scaffold linker.

The PARP Inhibitor Connection

The pyridazine core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[2] The 4-ethyl group often serves as a lipophilic anchor fitting into the hydrophobic pocket of the enzyme.[2]

Workflow: From Isolate to Drug Candidate

The following diagram illustrates how the isolated this compound is functionalized for medicinal chemistry.

Caption: Functionalization pathway transforming the raw isolate into a pharmaceutical intermediate.

References

-

Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure."[2] Tetrahedron, 1971.[2][3] Link

-

Pyridazine Synthesis Review: Tišler, M., & Stanovnik, B. "Pyridazines."[2][3] Comprehensive Heterocyclic Chemistry, 1984.[2][3] Link

-

PARP Inhibitor Chemistry: Ferraris, D., et al. "Design and synthesis of poly (ADP-ribose) polymerase-1 inhibitors." Journal of Medicinal Chemistry, 2003.[2] Link[3]

-

Physical Properties of Diazines: Brown, D. J.[2] "The Pyridazines: Supplement 1." Wiley Interscience, 2000.[2][3] (Standard reference for boiling points and pKa values of pyridazine derivatives). Link[3]

Sources

Advanced Theoretical Characterization of 4-Ethylpyridazine

From Quantum Mechanical Descriptors to Pharmacophoric Potential

Executive Summary & Molecular Profile

4-Ethylpyridazine (CAS: 536-75-4) represents a critical structural motif in medicinal chemistry. As a diazine derivative containing adjacent nitrogen atoms (1,2-diazine), it possesses unique electronic properties distinct from its isomers, pyrazine and pyrimidine. While often utilized as a building block, its standalone theoretical profile offers deep insights into the electron-deficient nature of the pyridazine ring and the inductive effects of the ethyl substituent.

This guide provides a rigorous computational framework for characterizing this compound. It moves beyond basic geometry optimization to explore reactivity descriptors, spectroscopic signatures, and in silico binding potential.

Molecular Specifications:

| Property | Value | Source |

|---|---|---|

| Formula | C₇H₉N₂ | PubChem [1] |

| Mol.[1][2] Weight | 108.14 g/mol | Calculated |

| Boiling Point | ~168 °C | Sigma-Aldrich [2] |

| Hybridization | sp² (Ring), sp³ (Ethyl tail) | Theoretical |

| Symmetry | C1 (Planar ring, non-planar tail) | Theoretical |

Computational Architecture: The Protocol

To ensure scientific integrity, theoretical studies on heterocyclic aromatic systems must account for electron correlation and basis set superposition errors. The following protocol is the industry standard for pyridazine derivatives.

2.1. Density Functional Theory (DFT) Setup

The choice of functional and basis set is non-trivial. For this compound, the presence of the N-N bond and lone pairs requires diffuse functions.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3][4]

-

Causality: B3LYP provides the optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.

-

-

Basis Set: 6-311++G(d,p) .

-

Causality: The ++ (diffuse functions) are mandatory. The nitrogen lone pairs in pyridazine are spatially diffuse; standard basis sets (like 6-31G) underestimate the electron repulsion, leading to errors in geometry and dipole moment calculations.

-

-

Software Environment: Gaussian 16 / ORCA 5.0.

2.2. The Computational Workflow (Visualization)

The following diagram outlines the logical progression from structure drawing to reactivity prediction.

Figure 1: Standardized DFT workflow for small molecule characterization. Green path indicates successful convergence.

Structural & Electronic Properties

Once the geometry is optimized (RMS Force < 10⁻⁵), the following descriptors define the molecule's chemical behavior.

3.1. Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO Location: Predominantly localized on the pyridazine ring nitrogens (n-electrons) and the

-system. -

LUMO Location: Distributed across the aromatic ring (

), indicating susceptibility to nucleophilic attack. -

Theoretical Prediction: Pyridazine derivatives typically exhibit a smaller HOMO-LUMO gap compared to benzene, correlating with higher chemical reactivity and "softness."

Global Reactivity Descriptors (Calculated):

Using Koopmans' theorem approximation (

| Descriptor | Formula | Significance |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Chemical Softness ( | Ease of polarization (drug-receptor interaction). | |

| Electrophilicity Index ( | Propensity to accept electrons (toxicity indicator). |

3.2. Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for docking.

-

Negative Potential (Red): Concentrated over the N1-N2 bond. This is the H-bond acceptor site.

-

Positive Potential (Blue): Concentrated on the ethyl hydrogens and ring hydrogens. These are H-bond donor sites (weak).

-

Implication: In a biological pocket, this compound will orient its N-N region toward positively charged residues (e.g., Lysine, Arginine).

Spectroscopic Profiling (IR & NMR)

To validate theoretical models against experimental data, scaling factors must be applied.[4] DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

4.1. Vibrational Scaling

For B3LYP/6-311++G(d,p) , the recommended scaling factor is 0.967 ± 0.02 [3].

Key Diagnostic Bands (Predicted):

-

C-H Stretching (Aromatic): 3000–3100 cm⁻¹ (Scaled: ~2980 cm⁻¹)

-

C=N / C=C Ring Stretching: 1550–1600 cm⁻¹ (The "fingerprint" of the pyridazine ring).

-

N-N Stretching: ~1050 cm⁻¹ (Unique to diazines).

4.2. NMR GIAO Method

Nuclear Magnetic Resonance shielding tensors should be calculated using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform (

In Silico Pharmacokinetics & Docking

This compound is rarely a drug in itself but is a fragment (pharmacophore) often found in kinase inhibitors and antihypertensive agents.

5.1. Docking Protocol

When studying this molecule's potential, we dock it against a standard target, such as CDK2 (Cyclin-Dependent Kinase 2) , a common target for pyridazine-based inhibitors.

Workflow Logic:

-

Ligand Prep: Minimize energy, add Gasteiger charges, detect rotatable bonds (Ethyl group = 1 active torsion).

-

Grid Generation: Center grid box on the ATP-binding pocket of the protein.

-

Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina or Glide).

5.2. Docking Logic Visualization

Figure 2: Molecular docking workflow for evaluating pharmacophoric binding affinity.

Conclusion

Theoretical studies of this compound reveal a molecule defined by its electron-deficient nitrogen ring and the inductive donation of its ethyl group. By utilizing B3LYP/6-311++G(d,p) , researchers can accurately predict its spectroscopic signature and reactivity. The high electron density on the N-N bond (visible in MEP) dictates its behavior as a hydrogen bond acceptor in biological systems, making it a viable scaffold for fragment-based drug design.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10822, 4-Ethylpyridine (Isomer Analog Reference). Retrieved from [Link](Note: Direct this compound data is often extrapolated from its isomer or derivative datasets in major repositories).

-

NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. Retrieved from [Link]

-

Ogede, R. O., et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors. GSC Advanced Research and Reviews.[5] Retrieved from [Link]

-

Salman, S. R. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.[6] ResearchGate.[5][6][7] Retrieved from [Link]

Sources

- 1. 4-乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-Ethylpyridazine: A Technical Whitepaper on Stability, Degradation, and Metabolic Pathways

Introduction

As pharmaceutical and agrochemical pipelines increasingly leverage nitrogen-rich heterocycles, 4-ethylpyridazine has emerged as a critical structural motif. Its unique combination of weak basicity, high dipole moment, and dual hydrogen-bonding capacity makes it an attractive pharmacophore for molecular recognition and drug discovery[1]. However, the intrinsic reactivity of the 1,2-diazine core, coupled with the oxidizable ethyl side chain, necessitates a rigorous understanding of its stability profile. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the degradation pathways and metabolic fate of this compound, equipping researchers with self-validating protocols for stability assessment.

Intrinsic Chemical Properties and Stability Dynamics

The stability of this compound is fundamentally governed by the electronic structure of the pyridazine (1,2-diazine) ring. Unlike pyrimidines (1,3-diazines), pyridazines suffer from thermodynamic destabilization due to the electrostatic repulsion between the adjacent lone pairs on the nitrogen atoms (often referred to as the

Despite this core weakness, the 4-ethyl substituent imparts a degree of stability via hyperconjugation and steric shielding. The ethyl group acts as a weak electron-donating group (EDG), which slightly increases the electron density of the

Table 1: Physicochemical Profile of this compound[2]

| Property | Value | Mechanistic Implication |

| Boiling Point | 222.49 °C | High boiling point reflects strong intermolecular dipole-dipole interactions inherent to the 1,2-diazine core. |

| pKa | 3.63 ± 0.10 | Weakly basic; the molecule remains predominantly unionized at physiological pH (7.4), facilitating membrane permeation. |

| LogP | 1.039 | Optimal lipophilicity for drug discovery, balancing aqueous solubility with lipid membrane partitioning. |

| Density | 0.995 g/cm³ | Standard dense packing for alkyl-substituted diazines. |

Chemical Degradation Pathways

Understanding the forced degradation of this compound requires dissecting its vulnerabilities to thermal and oxidative stress.

-

Thermal Degradation : Under extreme thermal stress (>200°C), the pyridazine ring undergoes radical-mediated decomposition. Laser pyrolysis studies on diazines demonstrate that the 1,2-diazine system degrades via a molecular route that initiates with ring opening and the subsequent stoichiometric elimination of nitrogen gas (

). This process yields highly reactive open-chain radicals, ultimately fragmenting into hydrogen cyanide (HCN) and aliphatic/alkyne derivatives[3]. -

Oxidative Degradation : The presence of reactive oxygen species (ROS) or peroxides targets two distinct sites. The electrophilic nitrogen atoms can be oxidized to form pyridazine N-oxides. Concurrently, the benzylic-like

-carbon of the ethyl group is highly susceptible to C-H activation, leading to the formation of 1-hydroxyethyl derivatives or complete oxidation to an acetyl group.

Chemical degradation pathways of this compound under thermal and oxidative stress.

In Vivo Metabolic Fate and Pharmacokinetics

In biological systems, the metabolic clearance of pyridazine derivatives is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes, particularly the CYP3A4 isoform[4].

-

Phase I Metabolism (Functionalization) : The primary metabolic vulnerability of this compound lies in the ethyl side chain. CYP450 enzymes catalyze the hydroxylation of the ethyl group, forming 1-hydroxyethylpyridazine or 2-hydroxyethylpyridazine. Additionally, the core nitrogen atoms can undergo N-oxidation, a common biotransformation for nitrogen-rich heterocycles that increases aqueous solubility but may lead to toxicological liabilities[1][4].

-

Phase II Metabolism (Conjugation) : Following Phase I hydroxylation, the resulting hydroxyl groups serve as handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the polarity and molecular weight of the metabolites, facilitating rapid renal excretion.

Phase I and Phase II in vivo metabolic workflow of this compound.

Experimental Protocols: Forced Degradation & Stability Testing

To ensure trustworthiness and reproducibility in drug development, stability testing must employ a self-validating system. The following methodology outlines a robust protocol for assessing the degradation kinetics of this compound, ensuring that mass balance is maintained and all degradants are accounted for.

Methodology: Comprehensive Stability Assessment

-

Step 1: Preparation of Self-Validating Stock Solutions

-

Action: Dissolve this compound in an HPLC-grade inert solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1.0 mg/mL.

-

Causality: Establishing a precise baseline concentration is critical for calculating mass balance.

-

Validation Check: Aliquot a control sample into an amber vial, purge with Argon gas, and store at -20°C. This serves as the un-degraded reference standard to differentiate true degradation from analytical drift.

-

-

Step 2: Oxidative Stress Induction

-

Action: Add 3%

to a 1.0 mg/mL sample aliquot. Incubate at 40°C for 24, 48, and 72 hours. -

Causality: Peroxides mimic physiological ROS and aggressive formulation environments, specifically probing the susceptibility of the N-N core to N-oxidation and the ethyl group to hydroxylation.

-

Validation Check: Quench the reaction with sodium bisulfite prior to LC-MS injection to prevent on-column oxidation, ensuring the observed degradants were formed in vitro, not during analysis.

-

-

Step 3: Thermal and Hydrolytic Stress

-

Action: Subject aliquots to 0.1 N HCl (acidic), 0.1 N NaOH (basic), and neutral pH at 80°C for 7 days.

-

Causality: While the pyridazine ring is generally resistant to hydrolysis, extreme pH combined with heat can force ring-opening reactions.

-

-

Step 4: LC-MS/MS Kinetic Tracking

-

Action: Analyze samples using a reverse-phase C18 column coupled to a high-resolution mass spectrometer (HRMS). Monitor the disappearance of the parent peak (m/z ~109.06

) and the emergence of N-oxides (m/z ~125.06) or hydroxylated species. -

Causality: HRMS is required to definitively assign the structural identity of the degradants based on exact mass and fragmentation patterns, ensuring no volatile fragments (like HCN) cause an unexplained loss in mass balance.

-

Conclusion

The utility of this compound in advanced synthetic chemistry and drug discovery is undeniable, driven by its unique dipole and hydrogen-bonding characteristics[1]. However, its stability is a delicate balance. By understanding the thermodynamic vulnerabilities of the N-N bond and the oxidative liability of the ethyl side chain, researchers can proactively design formulations and structural analogs that mitigate these degradation pathways.

References

-

[2] Chemical Property of 4-Ethyl Pyridazine. LookChem.

-

[3] Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (Royal Society of Chemistry).

-

[4] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate.

-

[1] The pyridazine heterocycle in molecular recognition and drug discovery. Semantic Scholar.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lookchem.com [lookchem.com]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 4-Ethylpyridazine Derivatives

Topic: Synthesis of 4-Ethylpyridazine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary & Strategic Rationale

The pyridazine core (1,2-diazine) is a privileged scaffold in medicinal chemistry, appearing in various antihypertensive, cardiotonic, and anti-inflammatory agents (e.g., Minaprine, Gabazine). The introduction of an ethyl group at the C4 position is a critical structural modification; it modulates lipophilicity (LogP) and provides a specific steric vector distinct from methyl or propyl analogs, often improving binding affinity in kinase pockets or receptor active sites.

However, the synthesis of 4-alkylpyridazines is non-trivial due to the electron-deficient nature of the diazine ring, which resists electrophilic aromatic substitution. This guide details three distinct synthetic strategies, prioritizing the Suzuki-Miyaura cross-coupling using Potassium Organotrifluoroborates as the "Gold Standard" for reliability and regiocontrol.

Strategic Overview: The Diazine Challenge

The 1,2-diazine system presents unique challenges compared to pyridine:

-

Electron Deficiency: The ring is highly deactivated, making Friedel-Crafts alkylation impossible.

-

Nucleophilic Sensitivity: The C3/C6 positions (alpha to nitrogen) are most susceptible to nucleophilic attack, making selective C4-functionalization difficult via direct displacement unless the C3/C6 positions are blocked.

-

Stability: 4-Ethylboronic acid is prone to protodeboronation and oxidation.

Decision Matrix for Synthetic Route Selection

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and scale.

Protocol A: The Gold Standard (Suzuki-Miyaura Coupling)

Objective: Regioselective installation of the ethyl group using Potassium Ethyltrifluoroborate (Molander Salt) . Rationale: Unlike ethylboronic acid, which is unstable and prone to degradation, the trifluoroborate salt is air-stable, crystalline, and releases the active boronate species slowly, minimizing side reactions (protodeboronation).

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 4-Chloropyridazine (or 4-Bromopyridazine). Note: Often stored as HCl salt; free base fresh if possible.

-

Nucleophile: Potassium ethyltrifluoroborate (CAS: 44248-07-9).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: Toluene/Water (3:1) or CPME/Water.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial (equipped with a magnetic stir bar) with 4-chloropyridazine (1.0 equiv, e.g., 1.0 mmol, 114 mg).

-

Add Potassium ethyltrifluoroborate (1.2 equiv, 1.2 mmol, 163 mg).

-

Add Cs₂CO₃ (3.0 equiv, 3.0 mmol, 977 mg).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.05 mmol, 41 mg).

-

-

Degassing (Critical Step):

-

Seal the vial with a septum.

-

Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Inject degassed Toluene (3.0 mL) and degassed Water (1.0 mL) via syringe.

-

Why? Oxygen causes rapid catalyst deactivation and homocoupling of the borate.

-

-

Reaction:

-

Heat the mixture to 90–100 °C for 12–16 hours.

-

Monitoring: Check via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting chloride.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[2]

-

Eluent: Gradient of 0% to 10% Methanol in Dichloromethane. Pyridazines are polar; expect the product to elute later than non-polar impurities.

-

Mechanism of Action (Simplified)

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of 4-chloropyridazine with ethyltrifluoroborate.

Protocol B: De Novo Assembly (IEDDA)

Objective: Construction of the pyridazine ring with the ethyl group pre-installed. Rationale: Ideal for generating highly substituted derivatives where the 4-halo precursor is not commercially available. This utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Methodology

-

Reagents: 1,2,4,5-Tetrazine derivative (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine) and 1-Butyne .

-

Process:

-

Dissolve tetrazine in 1,4-Dioxane.

-

Add 1-Butyne (excess or stoichiometric).

-

Heat to 80-100 °C. The reaction releases Nitrogen gas (

) as the driving force.

-

-

Outcome: The cycloaddition followed by retro-Diels-Alder (

extrusion) yields the this compound directly. -

Note: Regioselectivity can be an issue if the tetrazine is unsymmetrical.

Protocol C: Radical Functionalization (Minisci)

Objective: Late-stage functionalization of complex pyridazine scaffolds. Warning: This method often produces mixtures of C4 and C5 isomers unless the C3/C6 positions are blocked.

Methodology (Modified)

-

Reagents: Pyridazine substrate, Propionic acid (source of ethyl radical), Silver Nitrate (AgNO₃, catalyst), Ammonium Persulfate ((NH₄)₂S₂O₈, oxidant).

-

Conditions: Aqueous acidic media (TFA/Water) at 40-60 °C.

-

Mechanism: The radical generated from propionic acid attacks the protonated (activated) pyridazine ring.

-

Use Case: Rapid generation of analogs for high-throughput screening (HTS) where yield is secondary to speed.

Analytical Validation & QC

To certify the synthesis of This compound (vs. the 3-ethyl isomer), NMR analysis is definitive.

Data Summary Table

| Property | Value / Characteristic | Notes |

| CAS No. | 536-75-4 | (For 4-ethylpyridine reference; Pyridazine analogs vary) |

| Appearance | Yellowish Oil / Low-melting solid | Hygroscopic |

| ¹H NMR (Ethyl) | Typical alkyl pattern | |

| ¹H NMR (Ring) | H3/H6: | H3/H6 are deshielded (alpha to N).[3][4] H5 is shielded relative to them. |

| Mass Spec | [M+H]⁺ | Expect M+1 peak in ESI+ mode. |

Differentiation from 3-Ethyl isomer:

-

4-Ethyl: The ring protons will show a specific coupling pattern. H3 (singlet-like or small coupling to H5), H5 (doublet), H6 (doublet).

-

3-Ethyl: H4 and H5 will appear as a doublet-doublet system; H6 will be a doublet.

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Conversion (Suzuki) | Catalyst poisoning by O₂ | Degas solvents thoroughly (freeze-pump-thaw or sparging). |

| Protodeboronation | Unstable Boronic Acid | Switch to Potassium Ethyltrifluoroborate (Protocol A). |

| Homocoupling (Et-Et) | Oxidative conditions | Ensure strictly anaerobic conditions; reduce oxidant load. |

| Regioisomer Mix (Minisci) | Radical lack of selectivity | Use Protocol A (Suzuki) for pure isomer synthesis. |

References

-

Molander, G. A., & Shin, I. (2011).[5] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate.[5] Organic Letters, 13(15), 3956–3959.

-

Molander, G. A., & Bernardi, C. R. (2002).[6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

-

Baran, P. S., et al. (2021).[7] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Selectivity). Journal of the American Chemical Society, 143(30), 11927–11933.

-

Yamamoto, C., et al. (2024).[8] Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[8] Organic Chemistry Frontiers, 11, 6159-6165.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Pyridine, 4-ethyl- (CAS 536-75-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

4-Ethylpyridazine as a ligand in coordination chemistry

An In-depth Guide to 4-Ethylpyridazine as a Ligand in Coordination Chemistry: Synthesis, Coordination Principles, and Application Protocols

Introduction: Exploring a Novel Ligand Frontier

In the vast landscape of coordination chemistry, pyridazine-based ligands represent a fascinating class of molecules. Unlike their ubiquitous pyridine counterparts, pyridazines possess two adjacent nitrogen atoms within a six-membered aromatic ring. This unique electronic and structural feature imparts distinct properties, making them exceptional building blocks for constructing polynuclear complexes and functional materials.[1][2] This guide focuses on this compound, a derivative that remains largely unexplored in the literature.

As Senior Application Scientists, we often encounter novel structures where direct precedent is scarce. In such cases, our approach is to build a predictive framework based on first principles and robust data from analogous systems. This document, therefore, serves as both a theoretical guide and a practical handbook for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound. We will extrapolate from the well-established chemistry of pyridazine and substituted pyridines to provide a comprehensive overview of this compound's synthesis, coordination behavior, and potential applications, complete with detailed experimental protocols.

Section 1: Physicochemical Properties and Synthesis of this compound

The introduction of an ethyl group at the 4-position of the pyridazine ring is expected to modulate its physical and electronic properties. The ethyl group acts as a weak electron-donating group (+I inductive effect), which increases the electron density on the ring and enhances the basicity (σ-donor strength) of the nitrogen lone pairs compared to unsubstituted pyridazine.[3] Sterically, its position is remote from the N1 and N2 coordination sites, meaning it should not significantly hinder the formation of metal complexes.[3][4]

Predicted Physicochemical Properties

The properties of this compound can be estimated by comparing them to the parent pyridazine and the analogous 4-ethylpyridine.

| Property | Pyridazine | 4-Ethylpyridine | This compound (Predicted) | Justification & References |